![molecular formula C16H26N5O7P B13827760 (8R)-9-(6-Amino-9H-purin-9-yl)-5-ethoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide; Tenofovir Ethyl Monoisoproxil; [Isopropylcarbonyloxymethyl-(Ethoxy)-[(R)-9-(2-phosphonomethoxy)]propyl Adenine](/img/structure/B13827760.png)
(8R)-9-(6-Amino-9H-purin-9-yl)-5-ethoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide; Tenofovir Ethyl Monoisoproxil; [Isopropylcarbonyloxymethyl-(Ethoxy)-[(R)-9-(2-phosphonomethoxy)]propyl Adenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8R)-9-(6-Amino-9H-purin-9-yl)-5-ethoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide; Tenofovir Ethyl Monoisoproxil; [Isopropylcarbonyloxymethyl-(Ethoxy)-[®-9-(2-phosphonomethoxy)]propyl Adenine: is a complex chemical compound primarily known for its antiviral properties. It is a prodrug of tenofovir, which is used in the treatment of HIV and chronic hepatitis B. The compound is designed to improve the bioavailability and pharmacokinetic profile of tenofovir, making it more effective in clinical applications.
Métodos De Preparación
The synthesis of this compound involves multiple steps, starting with the preparation of the purine base and the phosphonate moiety. The key steps include:
Synthesis of the Purine Base:
Formation of the Phosphonate Moiety: The phosphonate group is introduced through a reaction with a suitable phosphorochloridate.
Coupling of the Purine Base and Phosphonate Moiety: The two components are coupled under specific conditions to form the desired compound.
Esterification and Oxidation: The final steps involve esterification to introduce the ethyl and isopropyl groups, followed by oxidation to achieve the desired oxidation state.
Industrial production methods typically involve optimizing these steps to ensure high yield and purity, often using automated systems and stringent quality control measures.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure and potentially its activity.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by others, potentially altering its properties.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding acids and alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of nucleoside analogs and their reactivity.
Biology: The compound is studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: It is extensively researched for its antiviral properties, particularly in the treatment of HIV and hepatitis B.
Industry: The compound is used in the development of antiviral drugs and in the study of drug delivery systems.
Mecanismo De Acción
The mechanism of action of this compound involves its conversion to tenofovir in the body. Tenofovir is a nucleotide analog that inhibits the activity of reverse transcriptase, an enzyme crucial for the replication of HIV and hepatitis B viruses. By incorporating into the viral DNA, tenofovir causes chain termination, effectively halting viral replication. The molecular targets include the reverse transcriptase enzyme and the viral DNA.
Comparación Con Compuestos Similares
Similar compounds include other nucleotide analogs like adefovir and lamivudine. Compared to these compounds, (8R)-9-(6-Amino-9H-purin-9-yl)-5-ethoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide has improved bioavailability and a better pharmacokinetic profile, making it more effective in clinical applications. Its unique structure allows for more efficient delivery and activation in the body, setting it apart from other similar compounds.
References
Propiedades
Fórmula molecular |
C16H26N5O7P |
|---|---|
Peso molecular |
431.38 g/mol |
Nombre IUPAC |
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-ethoxyphosphoryl]oxymethyl propan-2-yl carbonate |
InChI |
InChI=1S/C16H26N5O7P/c1-5-26-29(23,27-9-24-16(22)28-11(2)3)10-25-12(4)6-21-8-20-13-14(17)18-7-19-15(13)21/h7-8,11-12H,5-6,9-10H2,1-4H3,(H2,17,18,19)/t12-,29?/m1/s1 |
Clave InChI |
JBEJTHIFJKPVQX-ICTCQJIBSA-N |
SMILES isomérico |
CCOP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C |
SMILES canónico |
CCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


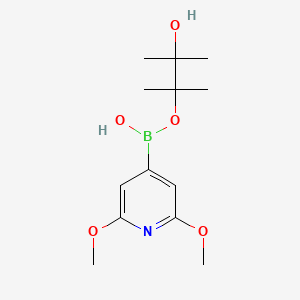
![Methyl 1-methyl-4-[(methylphenylhydrazono)methyl]pyridinium sulphate](/img/structure/B13827693.png)
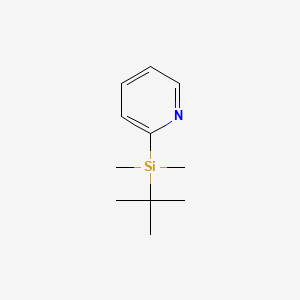
![(4S,4aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13827695.png)
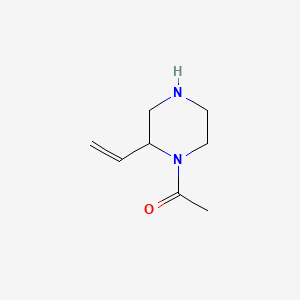
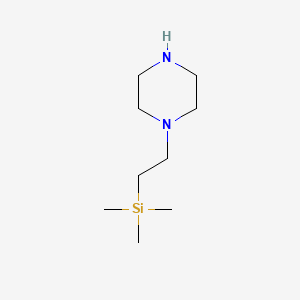
![1-[2-(2-Chlorobenzoyl)-4-nitrophenyl]-3-[[2-(2-chlorobenzoyl)-4-nitrophenyl]carbamoyl]urea](/img/structure/B13827710.png)
![2-Thiophenebutanoicacid,b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bs)-](/img/structure/B13827725.png)
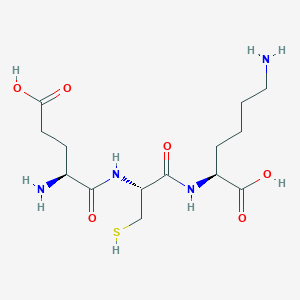
![1-[2-[2-(1-Adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane](/img/structure/B13827745.png)
![2-amino-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B13827758.png)



